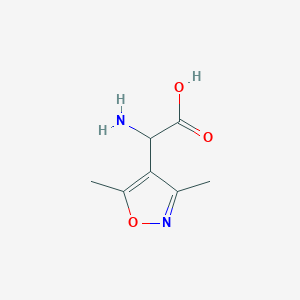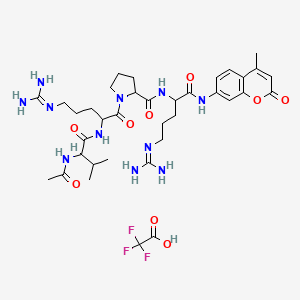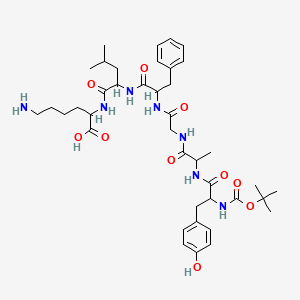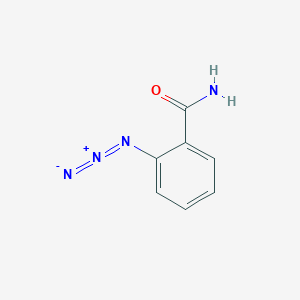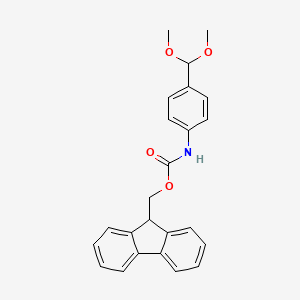
N-(4-aminocyclohexyl)-3-chloropropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-aminocyclohexyl)-3-chloropropanamide is an organic compound that features a cyclohexane ring substituted with an amino group and a chloropropanamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-aminocyclohexyl)-3-chloropropanamide typically involves the reaction of 4-aminocyclohexanol with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-aminocyclohexyl)-3-chloropropanamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Reduction Reactions: The compound can be reduced to form the corresponding amine.
Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Major Products
Substitution: Formation of N-(4-aminocyclohexyl)-3-azidopropanamide or N-(4-aminocyclohexyl)-3-thiocyanatopropanamide.
Reduction: Formation of N-(4-aminocyclohexyl)-3-aminopropanamide.
Oxidation: Formation of N-(4-nitrocyclohexyl)-3-chloropropanamide.
Aplicaciones Científicas De Investigación
N-(4-aminocyclohexyl)-3-chloropropanamide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Materials Science: The compound can be used in the preparation of polymers and nanocomposites with specific properties.
Biological Studies: It serves as a probe to study the interaction of cyclohexyl derivatives with biological macromolecules.
Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.
Mecanismo De Acción
The mechanism of action of N-(4-aminocyclohexyl)-3-chloropropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanamide moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-aminocyclohexyl)-3-aminopropanamide
- N-(4-nitrocyclohexyl)-3-chloropropanamide
- N-(4-aminocyclohexyl)-3-azidopropanamide
Uniqueness
N-(4-aminocyclohexyl)-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropropanamide moiety allows for versatile chemical modifications and interactions with biological targets.
Propiedades
Fórmula molecular |
C9H17ClN2O |
|---|---|
Peso molecular |
204.70 g/mol |
Nombre IUPAC |
N-(4-aminocyclohexyl)-3-chloropropanamide |
InChI |
InChI=1S/C9H17ClN2O/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h7-8H,1-6,11H2,(H,12,13) |
Clave InChI |
GZQPHTXRHSAXAB-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1N)NC(=O)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(3-Methoxyphenyl)-4H-1,2,4-triazol-3-YL]methanamine](/img/structure/B12108166.png)
![(2R,3R,3aS,4S,6aS)-3-Azidohexahydro-2,4-methano-4H-furo[3,2-b]pyrrole](/img/structure/B12108169.png)
